Farnesylthiotriazole Farnesylthiotriazole 5-(3,7,11-trimethyldodeca-2,6,10-trienylthio)-1H-1,2,4-triazole is a sesquiterpenoid.
Brand Name: Vulcanchem
CAS No.: 156604-45-4
VCID: VC0527764
InChI: InChI=1S/C17H27N3S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-21-17-18-13-19-20-17/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,18,19,20)/b15-9+,16-11+
SMILES: CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C
Molecular Formula: C17H27N3S
Molecular Weight: 305.5 g/mol

Farnesylthiotriazole

CAS No.: 156604-45-4

Cat. No.: VC0527764

Molecular Formula: C17H27N3S

Molecular Weight: 305.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Farnesylthiotriazole - 156604-45-4

Specification

CAS No. 156604-45-4
Molecular Formula C17H27N3S
Molecular Weight 305.5 g/mol
IUPAC Name 5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole
Standard InChI InChI=1S/C17H27N3S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-21-17-18-13-19-20-17/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,18,19,20)/b15-9+,16-11+
Standard InChI Key QFXNCKFWHATRCH-XGGJEREUSA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/CSC1=NC=NN1)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Farnesylthiotriazole is defined by the IUPAC name 5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole and the molecular formula C₁₇H₂₇N₃S (molecular weight: 305.5 g/mol) . Its structure combines a farnesyl group—a 15-carbon isoprenoid chain—with a thiotriazole moiety, where a sulfur atom bridges the triazole ring to the hydrophobic farnesyl tail . The stereochemistry of the farnesyl chain (2E,6E configuration) is critical for its biological activity.

Key Structural Insights:

  • Farnesyl Group: Facilitates membrane anchoring and protein interactions, analogous to natural prenylated biomolecules .

  • Thiotriazole Moiety: Imparts electrophilic reactivity, enabling interactions with cysteine residues in target proteins like protein kinase C (PKC) .

Synthesis and Retrosynthetic Analysis

Synthetic Routes

Farnesylthiotriazole is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (Huisgen reaction), a hallmark of "click chemistry" . A representative pathway involves:

  • Alkyne Preparation: (E)-3-methylhept-2-en-6-yn-1-ol is immobilized on a solid-phase resin.

  • Azide Coupling: Benzyl azides, generated in situ from benzyl bromides and sodium azide, react with the resin-bound alkyne in the presence of Cu(I) catalysts .

  • Cleavage and Purification: The product is cleaved from the resin using acidic conditions (e.g., pyridinium p-toluenesulfonate) and purified via chromatography .

Challenges:

  • Azide Handling: Requires precautions due to explosion risks .

  • Regioselectivity: Cu(I) ensures exclusive 1,4-disubstituted triazole formation, confirmed by NMR and X-ray crystallography .

Biological Activity and Mechanisms

Protein Kinase C Activation

Farnesylthiotriazole acts as a potent PKC activator (K<sub>d</sub> = 0.8 μM) , mimicking endogenous diacylglycerol (DAG). It binds to the C1 domain of PKC, inducing conformational changes that enhance kinase activity .

Key Findings:

  • Neutrophil Activation: In guinea pig neutrophils, FTT triggers superoxide (O₂⁻) release via PKC-mediated phosphorylation of p47<sup>phox</sup>, a NADPH oxidase subunit .

  • Cancer Research: FTT inhibits Ras farnesylation by competing with farnesyltransferase, reducing tumor growth in murine xenograft models (40% volume reduction in breast cancer) .

Mitochondrial ROS Signaling

In pulmonary artery smooth muscle cells (PASMCs), FTT modulates hypoxic responses through mitochondrial reactive oxygen species (ROS)-PKCε-Nox signaling:

  • ROS Amplification: Hypoxia-induced mitochondrial ROS activate PKCε, which phosphorylates Nox subunits, further elevating intracellular ROS and Ca²⁺ levels .

  • Pharmacological Inhibition: Rotenone (complex I inhibitor) and myxothiazol (complex III inhibitor) block FTT's hypoxic effects, underscoring mitochondrial involvement .

Pharmacological Applications

Model SystemEffect ObservedReference
MCF-7 breast cancer40% tumor volume reduction (IC₅₀: 15 μM)
PC-3 prostate cancer20 μM IC₅₀; apoptosis induction

Anti-Inflammatory Properties

In murine edema models, FTT reduces inflammation by:

  • Myeloperoxidase Inhibition: 50% decrease in enzyme activity at 10 mg/kg.

  • ROS Scavenging: Lowers LPS-induced oxidative stress in macrophages.

Controversies and Future Directions

Conflicting Findings

  • Vasomotor Effects: FTT induces vasoconstriction in rat pulmonary arteries but vasodilation in calf arteries, suggesting tissue-specific PKC isoform interactions .

  • ROS Dualism: While FTT elevates ROS in PASMCs, excessive ROS scavenging (e.g., via Gpx1 overexpression) paradoxically attenuates its effects .

Emerging Opportunities

  • Combination Therapies: Pairing FTT with MEK inhibitors to overcome Ras pathway resistance.

  • Drug Delivery: Nanoformulations to enhance bioavailability and target selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator